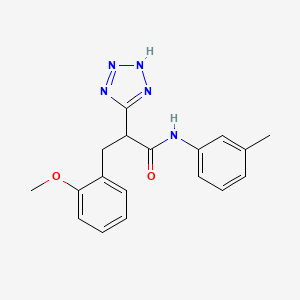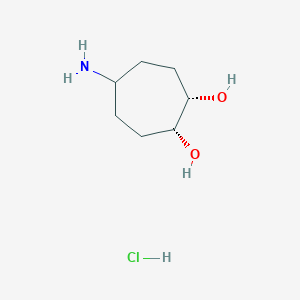![molecular formula C18H13Cl2N3O2S B2383834 3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide CAS No. 241132-49-0](/img/structure/B2383834.png)
3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide is a complex organic compound that features a thiazole ring, a dichloroaniline moiety, and a phenylpropanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Dichloroaniline Moiety: The 3,4-dichloroaniline is introduced through a nucleophilic substitution reaction with the thiazole intermediate.
Formation of the Propanamide Group: The final step involves the acylation of the thiazole-dichloroaniline intermediate with phenylpropanoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-[2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichloroaniline: A precursor and structurally related compound used in the synthesis of various herbicides and dyes.
Thiazole Derivatives: Compounds containing the thiazole ring, which are known for their biological activities.
Phenylpropanamides: A class of compounds with diverse applications in medicinal chemistry.
Uniqueness
3-[2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its dichloroaniline moiety provides potential for interactions with biological targets, while the thiazole ring contributes to its stability and reactivity.
Eigenschaften
IUPAC Name |
3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2S/c19-13-7-6-12(8-14(13)20)23-18-21-10-16(26-18)15(24)9-17(25)22-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,21,23)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEMTNUXEAPIBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2383755.png)


![4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2383760.png)
![benzyl 2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2383761.png)
![2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol](/img/structure/B2383762.png)

![8-Bromo-7-[3-(5-chloro-2-methylanilino)-2-methylpropyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2383766.png)

![2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2383771.png)

